1-N-Cbz-3-(methylaminomethyl)azetidine

Organic Synthesis Medicinal Chemistry PROTACs

1-N-Cbz-3-(methylaminomethyl)azetidine (CAS 1824267-06-2), also known as benzyl 3-[(methylamino)methyl]azetidine-1-carboxylate, is a functionalized azetidine derivative. Its molecular formula is C13H18N2O2, with a molecular weight of 234.29 g/mol.

Molecular Formula C13H18N2O2
Molecular Weight 234.299
CAS No. 1824267-06-2
Cat. No. B2488275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-Cbz-3-(methylaminomethyl)azetidine
CAS1824267-06-2
Molecular FormulaC13H18N2O2
Molecular Weight234.299
Structural Identifiers
SMILESCNCC1CN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H18N2O2/c1-14-7-12-8-15(9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3
InChIKeyKKHWCQYKDLBRBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-N-Cbz-3-(methylaminomethyl)azetidine (CAS 1824267-06-2): A Strategic Azetidine Scaffold for MedChem Procurement


1-N-Cbz-3-(methylaminomethyl)azetidine (CAS 1824267-06-2), also known as benzyl 3-[(methylamino)methyl]azetidine-1-carboxylate, is a functionalized azetidine derivative [1]. Its molecular formula is C13H18N2O2, with a molecular weight of 234.29 g/mol [1]. The compound features a carbobenzyloxy (Cbz) protected azetidine ring and a methylaminomethyl substituent, conferring specific reactivity and pharmacokinetic properties that distinguish it from its analogs [2]. This compound is primarily employed as a versatile intermediate in the synthesis of kinase inhibitors, epigenetic modulators, and targeted protein degraders (PROTACs) [2].

1
MedChem scaffold for kinase inhibitor and targeted protein degrader (PROTAC) synthesis
2
Cbz-protected azetidine suitable for synthetic routes requiring acid-stable intermediates
3
Functionalized with a secondary methylamine linker for controlled H-bond donation
Documented batch-specific QC (95% purity) supports SAR reproducibility

Why 1-N-Cbz-3-(methylaminomethyl)azetidine Cannot Be Interchanged with Common In-Class Analogs


The simple substitution of in-class azetidine building blocks is invalid due to profound differences in protecting group chemistry, linker geometry, and amine nucleophilicity. Swapping the Cbz group of 1-N-Cbz-3-(methylaminomethyl)azetidine for a Boc group, changing the N-methyl substitution pattern, or altering the linker length directly impacts downstream synthetic efficiency and final compound bioactivity [1]. These structural variations significantly alter critical parameters such as lipophilicity (cLogP ~1.2 [2]), the number of hydrogen bond donors/acceptors, and the conformational rigidity of the resultant molecules, which are non-negotiable in structure-activity relationship (SAR) studies [1].

Protecting group mismatch
Direct substitution with Boc-protected analogs may fail due to orthogonal acid lability; Cbz stability in acidic steps may not transfer.
Amine nucleophilicity and HBD shift
Primary amine analogs introduce an additional H-bond donor and reduce conformational restriction, potentially altering downstream permeability profiles.
Linker geometry and flexibility
Analogs lacking the methylene spacer reduce rotatable bonds, which may shift target engagement geometry in PROTAC or kinase inhibitor design.

Quantitative Differentiators for 1-N-Cbz-3-(methylaminomethyl)azetidine Against Its Closest Analogs


Cbz vs. Boc Protection: Enhanced Scaffold Stability for Acidic Transformations

In contrast to Boc-protected analogs which are orthogonally labile to strong acids (e.g., TFA), the Cbz group on 1-N-Cbz-3-(methylaminomethyl)azetidine provides superior stability under acidic conditions, making it the preferred intermediate when synthetic routes involve acidic steps post-azetidine incorporation . This chemical incompatibility means direct substitution with 1-Boc-3-(methylaminomethyl)azetidine (CAS 1049730-81-5) is impossible without altering the reaction sequence .

Acid stability context
Class-level inference
Cbz stable to TFA; Boc labile
Supports synthetic route design with orthogonal deprotection needs
Direct substitution requires reaction sequence review
Organic Synthesis Medicinal Chemistry PROTACs

Secondary Methylamine vs. Primary Amine: Control over Conformational Rigidity and H-Bond Donation

The target compound possesses a secondary methylamine linker, which provides a distinct advantage over primary amine analogs by offering enhanced conformational restriction and reduced hydrogen-bond donor count without eliminating the sole donor for target engagement [1]. Specifically, it has 1 hydrogen bond donor vs. 2 for the primary amine analog 1-Cbz-3-(aminomethyl)azetidine (CAS 1016731-24-0), a critical parameter for improving membrane permeability in cell-based assays [REFS-1, REFS-2].

HBD count control
Head-to-head
1 HBD vs 2 for primary amine analog
May support passive permeability in cell-based assay design
Computed property; experimental permeability review advised
Kinase Inhibitor Design PROTAC Linker Chemistry SAR Studies

Methylene Spacer Advantage: Optimal Linker Length for Biological Target Engagement

The methylene spacer between the azetidine ring and the methylamine group in the target compound is crucial for balancing lipophilicity and linker flexibility. This contrasts with the directly attached amino analog, benzyl 3-(methylamino)azetidine-1-carboxylate (CAS 1630907-35-5), which lacks this spacer [1]. The increased rotatable bond count (5 vs. 3) provides necessary conformational flexibility for binding pocket adaptation, while the maintained topological polar surface area (TPSA) of 41.6 Ų ensures favorable cell permeability profiles [REFS-1, REFS-2].

Linker flexibility
Cross-study comparable
5 rotatable bonds; TPSA unchanged at 41.6 Ų
Context-dependent flexibility gain for binding pocket adaptation
In silico computed; target-specific validation required
PROTAC Linker Chemistry Biochemical Assay Target Engagement

Verified Purity and Quality Control: A Procurement-Grade Differentiator

Multiple reputable vendors including Bidepharm and Leyan supply 1-N-Cbz-3-(methylaminomethyl)azetidine at a standard purity of 95%, with batch-specific QC data including NMR, HPLC, or GC available upon request [REFS-1, REFS-2]. This contrasts with several regioisomeric or structurally ambiguous listings where lot-to-lot consistency is less documented .

Procurement spec
Supporting evidence
Standard purity 95%; batch QC available
Supports experimental reproducibility review
Supplier documentation; verify for specific lot
Chemical Procurement Quality Control Reproducibility

High-Value Procurement Scenarios for 1-N-Cbz-3-(methylaminomethyl)azetidine


Design and Synthesis of Cbz-Protected PROTAC Linker Libraries

As evidenced by its optimal linker length (methylene spacer) and controlled HBD count, this compound is a prime candidate for creating PROTAC linker libraries. Its stability to acidic conditions allows for late-stage functionalization after acidic deprotection of other moieties, directly addressing the need for orthogonal protecting group strategies in complex degrader synthesis [REFS-1, REFS-2].

Lead Optimization of CNS-Penetrant Kinase Inhibitors

The balanced lipophilicity (cLogP ~1.2) and low hydrogen bond donor count (1) make this azetidine a superior building block for central nervous system (CNS) drug discovery programs. The conformational restriction imposed by the azetidine ring, combined with the flexibility of the methylene spacer, provides an optimal balance for crossing the blood-brain barrier while maintaining target potency [1].

Synthesis of Epigenetic Modulators Requiring Acid-Stable Intermediates

For the synthesis of histone deacetylase (HDAC) inhibitors or methyltransferase modulators, the Cbz group's stability to acidic conditions is critical. This compound can be carried through multiple synthetic steps under acidic conditions where a Boc-protected analog would be prematurely cleaved, allowing for a more convergent synthesis [2].

Precision SAR Exploration Around Azetidine-Containing Drug Candidates

When a medicinal chemistry team needs to systematically explore the effect of N-methylation and linker length on azetidine-containing leads, this compound serves as the definitive intermediate. Its documented QC (95% purity with batch-specific analysis) ensures that SAR data is not confounded by impurity artifacts, a common pitfall when using less rigorously characterized building blocks .

Application
Selection Property
Validation Focus
PROTAC linker library synthesis
Acid-stable orthogonal protection
Linker attachment efficiency and ternary complex formation
CNS-penetrant kinase inhibitor design
Balanced cLogP and low HBD count
Permeability assay and transporter interaction review
Acid-stable epigenetic modulator synthesis
Cbz stability in multi-step acidic sequences
Intermediate integrity and convergent route feasibility
Azetidine-focused SAR exploration
Documented QC and defined linker geometry
Impurity artifact exclusion and data reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-N-Cbz-3-(methylaminomethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.